1-[(4-Ethenylphenyl)methyl]-1,4,7-triazonane
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Overview
Description
1-[(4-Ethenylphenyl)methyl]-1,4,7-triazonane is an organic compound with the molecular formula C12H18N2 It is a triazonane derivative, characterized by the presence of an ethenylphenyl group attached to the triazonane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Ethenylphenyl)methyl]-1,4,7-triazonane typically involves the reaction of 4-ethenylbenzyl chloride with 1,4,7-triazonane in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
1-[(4-Ethenylphenyl)methyl]-1,4,7-triazonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of ethenylphenyl oxides.
Reduction: Formation of ethenylphenyl alcohols.
Substitution: Formation of halogenated or alkylated triazonane derivatives.
Scientific Research Applications
1-[(4-Ethenylphenyl)methyl]-1,4,7-triazonane has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-[(4-Ethenylphenyl)methyl]-1,4,7-triazonane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 1-[(4-Ethenylphenyl)methyl]imidazole
- 1-[(4-Ethenylphenyl)methyl]piperidine
- 1-[(4-Ethenylphenyl)methyl]piperazine
Uniqueness
1-[(4-Ethenylphenyl)methyl]-1,4,7-triazonane is unique due to its triazonane ring structure, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
182306-47-4 |
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Molecular Formula |
C15H23N3 |
Molecular Weight |
245.36 g/mol |
IUPAC Name |
1-[(4-ethenylphenyl)methyl]-1,4,7-triazonane |
InChI |
InChI=1S/C15H23N3/c1-2-14-3-5-15(6-4-14)13-18-11-9-16-7-8-17-10-12-18/h2-6,16-17H,1,7-13H2 |
InChI Key |
JTHCCAYHVVDKON-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=C(C=C1)CN2CCNCCNCC2 |
Origin of Product |
United States |
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